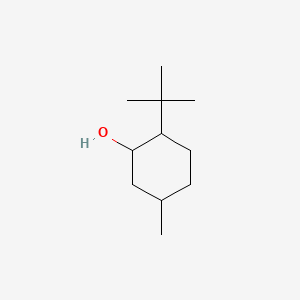
2-Tert-butyl-5-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-methylcyclohexan-1-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol and a derivative of cyclohexanol, characterized by the presence of a tert-butyl group and a methyl group on the cyclohexane ring
Preparation Methods
The synthesis of 2-tert-butyl-5-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-tert-butyl-5-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another approach is the reduction of 2-tert-butyl-5-methylcyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent . Industrial production methods may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Tert-butyl-5-methylcyclohexan-1-ol undergoes various chemical reactions typical of secondary alcohols. These include:
Scientific Research Applications
2-Tert-butyl-5-methylcyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-methylcyclohexan-1-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules . These interactions can influence the compound’s solubility, reactivity, and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or as a solvent in biochemical assays .
Comparison with Similar Compounds
2-Tert-butyl-5-methylcyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: Lacks the tert-butyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.
2-tert-Butylcyclohexanol: Similar structure but without the methyl group, leading to different steric and electronic properties.
2-Methylcyclohexanol: Lacks the tert-butyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, influencing its reactivity and applications .
Properties
CAS No. |
3127-74-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
OLSGPMSPGKZAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


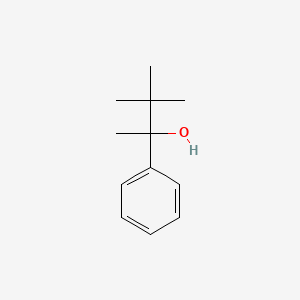
![1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone](/img/structure/B11969245.png)
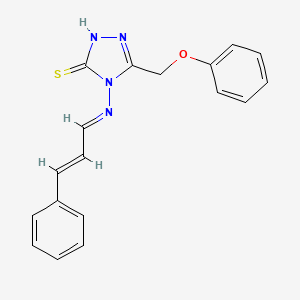
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969250.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969267.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969268.png)
![N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11969270.png)
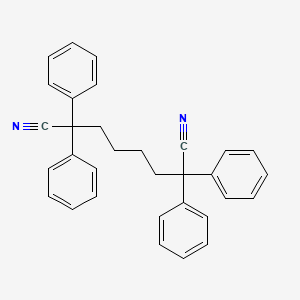
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)
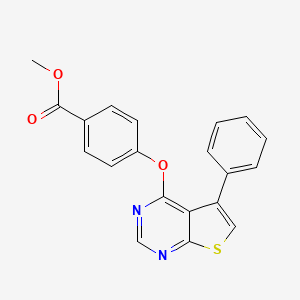
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11969310.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)
